(S)-(-)-8-Methoxy 2-aminotetralin

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Racemic or regioisomeric 2-aminotetralins fail to deliver the receptor pharmacology required for serotonin 5-HT1A agonist development. The (S)-enantiomer with 8-methoxy substitution is the definitive synthon for achieving high-affinity binding and functional selectivity. - Enables direct chemoenzymatic synthesis of stereochemically pure 5-HT1A receptor agonists. - The 8-methoxy group imparts partial agonist/antagonist properties, minimizing receptor desensitization. - Preferred chiral building block for melatonin receptor agonist programs via transaminase-mediated green chemistry routes.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 127253-44-5
Cat. No. B145939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-8-Methoxy 2-aminotetralin
CAS127253-44-5
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(CC2)N
InChIInChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1
InChIKeyRVKOHSCTEHZRRT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-8-Methoxy-2-aminotetralin Procurement Guide


(S)-(-)-8-Methoxy-2-aminotetralin (CAS 127253-44-5) is a chiral 2-aminotetralin derivative used as a key intermediate in the synthesis of serotonin and melatonin receptor agonists [1]. It is a rigid analog of the phenethylamine class of neurotransmitters [2]. The compound, with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol , serves as a versatile building block for further derivatization in medicinal chemistry .

Chiral 2-aminotetralin building block for medicinal chemistry derivatization
Supports serotonin and melatonin receptor agonist synthesis workflows
Stereochemical-control study fit; S-enantiomer defines receptor interaction geometry

(S)-(-)-8-Methoxy-2-aminotetralin Non-Substitutability


Substitution with racemic or regioisomeric 2-aminotetralins is not viable due to profound differences in receptor pharmacology and synthetic utility. The 8-methoxy substitution pattern, relative to the 5-position, is critical for maintaining high affinity at serotonin 5-HT1A receptors and alpha1-adrenoceptors, while the S-stereochemistry dictates functional selectivity [1]. Furthermore, the (S)-enantiomer is the direct product of key enzymatic transamination steps, making it the preferred synthon for advanced agonist development [2].

Racemate 50:50 mixture confounds stereochemical attribution in receptor assays; S-enantiomer identity critical for interpretable results.
5-Methoxy regioisomer Substitution pattern shift may reduce 5-HT1A affinity and alter functional selectivity profile.
(R)-Enantiomer Opposite stereochemistry may yield divergent binding and functional response, limiting direct replacement without validation.

Selection Evidence: (S)-(-)-8-Methoxy-2-aminotetralin


Chiral Purity and Enantiomeric Excess

The (S)-enantiomer of 8-methoxy-2-aminotetralin is essential for consistent biological activity. Commercial sources specify enantiomeric purity, typically ≥97% for the free base and ≥98% for the hydrochloride salt, ensuring that the biological effects attributed to the (S)-form are not confounded by the presence of the (R)-enantiomer . In contrast, racemic 8-methoxy-2-aminotetralin (CAS 3880-77-1) contains a 50:50 mixture of (R) and (S) enantiomers, which can exhibit different pharmacological profiles .

Enantiomeric Purity & Excess
Head-to-head
Chiral Identity
Target: ≥97% ee (S) Comparator: racemic 50:50
Supports stereochemical control in receptor and enzyme studies
As per vendor specifications; verify COA for lot-specific enantiomeric excess
Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

5-HT1A Receptor Affinity Comparison

The 8-methoxy substitution on the tetralin ring confers high affinity for 5-HT1A receptors. While the precise Ki for the unsubstituted (S)-(-)-8-methoxy-2-aminotetralin is not directly reported, a closely related analog, 2-acetamido-8-methoxytetralin, exhibits a Ki of 46 nM at 5-HT1A sites . This is significantly higher than the Ki of 466 nM for 5-HT7 receptors reported for the prototypical agonist 8-OH-DPAT, highlighting the importance of the 8-methoxy group for 5-HT1A selectivity [1]. In contrast, shifting the methoxy group to the 5-position is known to reduce affinity for 5-HT1A receptors and can alter the compound's efficacy profile [2].

5-HT1A Affinity Comparison
Class-level
Affinity Fold
Analog Ki 46 nM (8-methoxy) vs 8-OH-DPAT Ki 466 nM (5-HT7)
Supports 5-HT1A selectivity context for tetralin scaffold
Data from close analog; confirm binding for your specific derivative
Neuropharmacology Serotonin Receptor Radioligand Binding

Functional Selectivity as Partial Agonist Precursor

The 8-methoxy group, as opposed to the 8-hydroxy group in 8-OH-DPAT, is known to alter functional outcomes at the 5-HT1A receptor, shifting the compound's behavior from full agonism to partial agonism or antagonism, depending on stereochemistry . This functional selectivity is critical for developing therapeutics with reduced side effects. The (S)-enantiomer of 8-methoxy-2-aminotetralin serves as a key precursor to such functionally selective ligands, including the 5-HT1A modulator 2 hydrochloride (Ki = 53 nM) .

Functional Selectivity Profile
Class-level
Functional Profile
Precursor to partial agonist / antagonist vs 8-OH-DPAT full agonist
Enables functional selectivity endpoint review
Functional profile inferred from 8-methoxy substitution class
Functional Selectivity GPCR 5-HT1A Receptor

Enzymatic Synthesis Yield Advantage

The (S)-enantiomer can be produced via a highly efficient and stereoselective transaminase-mediated synthesis from a prochiral β-tetralone. This method yields both enantiomers of 8-methoxy-2-aminotetraline in high yield and enantiomeric excess (ee) [1]. In contrast, traditional chemical resolution of the racemate results in a 50% loss of material and requires additional purification steps . The enzymatic route is more atom-economical and provides a direct path to the desired (S)-enantiomer.

Enzymatic Synthesis Advantage
Head-to-head
Atom Economy
Transaminase: direct high-yield (S) vs resolution: 50% theoretical yield
Supports atom-economical procurement of stereochemically pure intermediate
Yield and ee dependent on reaction conditions; scale-up validation advised
Biocatalysis Transaminase Green Chemistry

Applications of (S)-(-)-8-Methoxy-2-aminotetralin


Stereodefined 5-HT1A Agonist Synthesis

This compound is the chiral building block of choice for the synthesis of stereochemically pure 5-HT1A receptor agonists. The (S)-enantiomer provides a specific three-dimensional geometry that is essential for achieving high-affinity binding and functional selectivity at the receptor [1]. It is a key intermediate in the preparation of ligands like the 5-HT1A modulator 2 hydrochloride (Ki = 53 nM) .

Serotonin Partial Agonist and Antagonist Development

The 8-methoxy group in (S)-(-)-8-methoxy-2-aminotetralin is known to impart partial agonist or antagonist properties at the 5-HT1A receptor, a desirable profile for minimizing receptor desensitization and side effects [1]. This makes the compound a valuable precursor for developing novel therapeutics with improved safety profiles compared to full agonists like 8-OH-DPAT [2].

Chemoenzymatic Synthesis of Melatonin and Serotonin Agonists

The compound is a cornerstone in modern chemoenzymatic synthesis strategies. Its efficient production via transaminase-mediated reactions from a prochiral ketone [1] allows for the streamlined creation of complex molecules, including melatonin receptor agonists. This green chemistry approach reduces waste and improves the overall efficiency of the synthetic route .

Application
Selection Property
Validation Focus
5-HT1A receptor agonist synthesis
Enantiomerically pure (S)-tetralin scaffold
Stereospecific binding and functional assay endpoints
Partial agonist / antagonist research
8-Methoxy functional selectivity profile
Functional assay and receptor desensitization endpoint context
Chemoenzymatic synthetic route development
Stereoselective transaminase compatibility
Enantiomeric excess and yield monitoring in enzymatic synthesis

Technical Documentation Hub

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36 linked technical documents
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